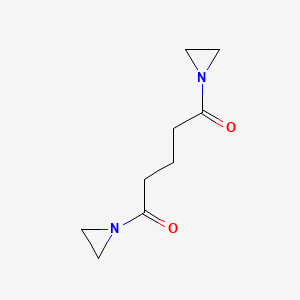
1,5-Bis(aziridin-1-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(aziridin-1-yl)pentane-1,5-dione is a chemical compound characterized by the presence of two aziridine rings attached to a pentane-1,5-dione backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(aziridin-1-yl)pentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-diketones with aziridine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(aziridin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aziridines, while oxidation can yield aziridine N-oxides.
Scientific Research Applications
1,5-Bis(aziridin-1-yl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Mechanism of Action
The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-dione involves its high reactivity due to the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s cytotoxicity is attributed to its ability to cross-link DNA, thereby inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(pyrazol-1-yl)pentane: Similar structure but with pyrazole rings instead of aziridine rings.
1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione: Contains dimethoxyphenyl groups instead of aziridine rings.
Uniqueness
1,5-Bis(aziridin-1-yl)pentane-1,5-dione is unique due to the presence of aziridine rings, which impart high reactivity and potential for cross-linking. This makes it particularly valuable in applications requiring reactive intermediates or cross-linking agents.
Properties
CAS No. |
21383-80-2 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,5-bis(aziridin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C9H14N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h1-7H2 |
InChI Key |
YEHHXQNOPAZGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)CCCC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















